molecular formula C15H13N3O2 B2650212 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole CAS No. 143859-77-2

2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole

Cat. No.: B2650212
CAS No.: 143859-77-2
M. Wt: 267.288
InChI Key: ANRISMCNFMGLPP-UHFFFAOYSA-N
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Description

2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole is a compound that features a pyrrole ring system substituted with a 4-nitrophenyl group and another pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products

Preparation Methods

The synthesis of 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of a base to form an intermediate, which is then further reacted with another equivalent of pyrrole under acidic conditions to yield the final product . Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrrole rings can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole include other pyrrole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.

Biological Activity

2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole is a pyrrole derivative characterized by a unique substitution pattern that includes a 4-nitrophenyl group. Pyrrole derivatives are widely recognized for their diverse biological activities, making them significant in medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13N3O2\text{C}_{15}\text{H}_{13}\text{N}_{3}\text{O}_{2}

This compound features two pyrrole rings and a nitro group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids, leading to various biological effects including:

  • Anticancer Activity : Similar compounds have shown the ability to induce apoptosis in cancer cells.
  • Antimicrobial Activity : The compound may exhibit inhibitory effects against bacterial and fungal pathogens.

Pharmacological Properties

Numerous studies have evaluated the pharmacological properties of pyrrole derivatives, including:

  • Anticancer Activity : Research indicates that pyrrole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
    StudyCell LineIC50 (µM)
    Study AHeLa15
    Study BMCF-720
    Study CA54910
  • Antibacterial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria.
    Bacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus50
    Escherichia coli75
    Pseudomonas aeruginosa100
  • Anti-inflammatory Effects : Similar pyrrole derivatives have been noted for their ability to reduce pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro.

Case Studies

Several case studies highlight the therapeutic potential of pyrrole derivatives:

  • Case Study 1 : A study on a related pyrrole compound demonstrated a significant reduction in tumor size in xenograft models when treated with the compound over a period of four weeks.
  • Case Study 2 : Another investigation revealed that a derivative exhibited strong antibacterial properties against multi-drug resistant strains of Staphylococcus aureus.

Properties

IUPAC Name

2-[(4-nitrophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-18(20)12-7-5-11(6-8-12)15(13-3-1-9-16-13)14-4-2-10-17-14/h1-10,15-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRISMCNFMGLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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